molecular formula C16H15N3O3 B11546759 4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

Cat. No. B11546759
M. Wt: 297.31 g/mol
InChI Key: AZRQERLCWMQGMZ-SFQUDFHCSA-N
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Description

4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is an organic compound with a complex structure, characterized by the presence of a nitrophenyl group and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with 3-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, modulating cellular pathways and exerting its effects .

Comparison with Similar Compounds

4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:

    3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with a different position of the nitro group.

    4-nitro-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide: Contains an additional nitro group.

    4-methyl-3-nitro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzenesulfonohydrazide: Contains a sulfonohydrazide group instead of a benzohydrazide group.

These compounds share similar chemical properties but differ in their specific applications and biological activities.

properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)16(20)18-17-12(2)14-4-3-5-15(10-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+

InChI Key

AZRQERLCWMQGMZ-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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